

N,N-dimethylquinoxalin-2-amine molecular weight determination

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Compound of Interest

Compound Name: *N,N-dimethylquinoxalin-2-amine*

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An In-depth Technical Guide to the Molecular Weight Determination of **N,N-dimethylquinoxalin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of molecular weight is a cornerstone of chemical analysis, essential for confirming the identity, purity, and structure of newly synthesized or isolated compounds. For **N,N-dimethylquinoxalin-2-amine**, a heterocyclic amine with potential applications in medicinal chemistry and materials science, accurate molecular weight determination is a critical first step in its characterization. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques employed for this purpose. It moves beyond a simple listing of methods to offer a rationale for experimental choices, detailed operational protocols, and strategies for data interpretation, ensuring a robust and validated approach to analysis.

Foundational Knowledge: Theoretical Molecular Weight

Before any experimental analysis, it is imperative to calculate the theoretical molecular weight of **N,N-dimethylquinoxalin-2-amine** from its molecular formula. This theoretical value serves as the benchmark against which all experimental data will be compared.

The chemical structure of **N,N-dimethylquinoxalin-2-amine** consists of a quinoxaline core with a dimethylamino group at the 2-position.

- Molecular Formula: $C_{10}H_{11}N_3$

Based on this formula, we can calculate two key theoretical mass values using the exact masses of the most abundant isotopes ($^{12}C = 12.00000$ Da, $^1H = 1.00783$ Da, $^{14}N = 14.00307$ Da)[1][2][3][4]:

Parameter	Value	Calculation
Monoisotopic Mass	173.09530 Da	$(10 * 12.00000) + (11 * 1.00783) + (3 * 14.00307)$
Average Molecular Weight	173.22 g/mol	Based on the natural abundance of all stable isotopes.

The monoisotopic mass is the value determined by high-resolution mass spectrometry, while the average molecular weight is used for bulk calculations, such as in elemental analysis.

The Cornerstone Technique: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the most powerful and direct method for determining the molecular weight of an organic compound.[5][6][7][8][9] It provides a highly accurate mass measurement, often to within 5 parts per million (ppm), which is typically sufficient to unambiguously determine the elemental composition of the molecule.[3][5][7]

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10][11] The process involves three fundamental steps:

- Ionization: The neutral sample molecule is converted into a gaseous ion.
- Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[12]

Selecting the Right Ionization Method

The choice of ionization technique is critical and depends on the analyte's properties. For **N,N-dimethylquinoxalin-2-amine**, two methods are highly suitable:

- Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, thermally labile molecules.[13][14][15] ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[13][14] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[10][14][16] For **N,N-dimethylquinoxalin-2-amine**, which contains basic nitrogen atoms, ESI in positive ion mode will readily form the protonated molecule, $[M+H]^+$. This method is preferred as it typically produces minimal fragmentation, making the molecular ion peak easy to identify.[15][17]
- Electron Ionization (EI): A "hard" ionization technique where the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[17][18][19][20] This process knocks an electron off the molecule to form a radical cation, $M^{+\bullet}$.[18] While EI provides a clear molecular ion peak, the high energy involved often causes extensive fragmentation.[17][19][21] This fragmentation pattern can serve as a "fingerprint" for the compound, aiding in structural elucidation, but can sometimes make the molecular ion peak less abundant or even absent.[2][22]

Causality of Choice: For straightforward molecular weight determination with high confidence, ESI is the superior choice for **N,N-dimethylquinoxalin-2-amine**. Its soft nature ensures the protonated molecule, $[M+H]^+$, will be one of the most, if not the most, abundant ions in the spectrum, simplifying interpretation. EI is a valuable secondary technique, especially for confirming the structure through its reproducible fragmentation pattern.[22]

Experimental Protocol: ESI-HRMS

Objective: To determine the accurate mass of the protonated **N,N-dimethylquinoxalin-2-amine** molecule.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled with an ESI source.[6][7]

Materials:

- **N,N-dimethylquinoxalin-2-amine** sample
- HPLC-grade methanol or acetonitrile
- Formic acid (for promoting protonation)
- Calibrant solution (appropriate for the mass range)

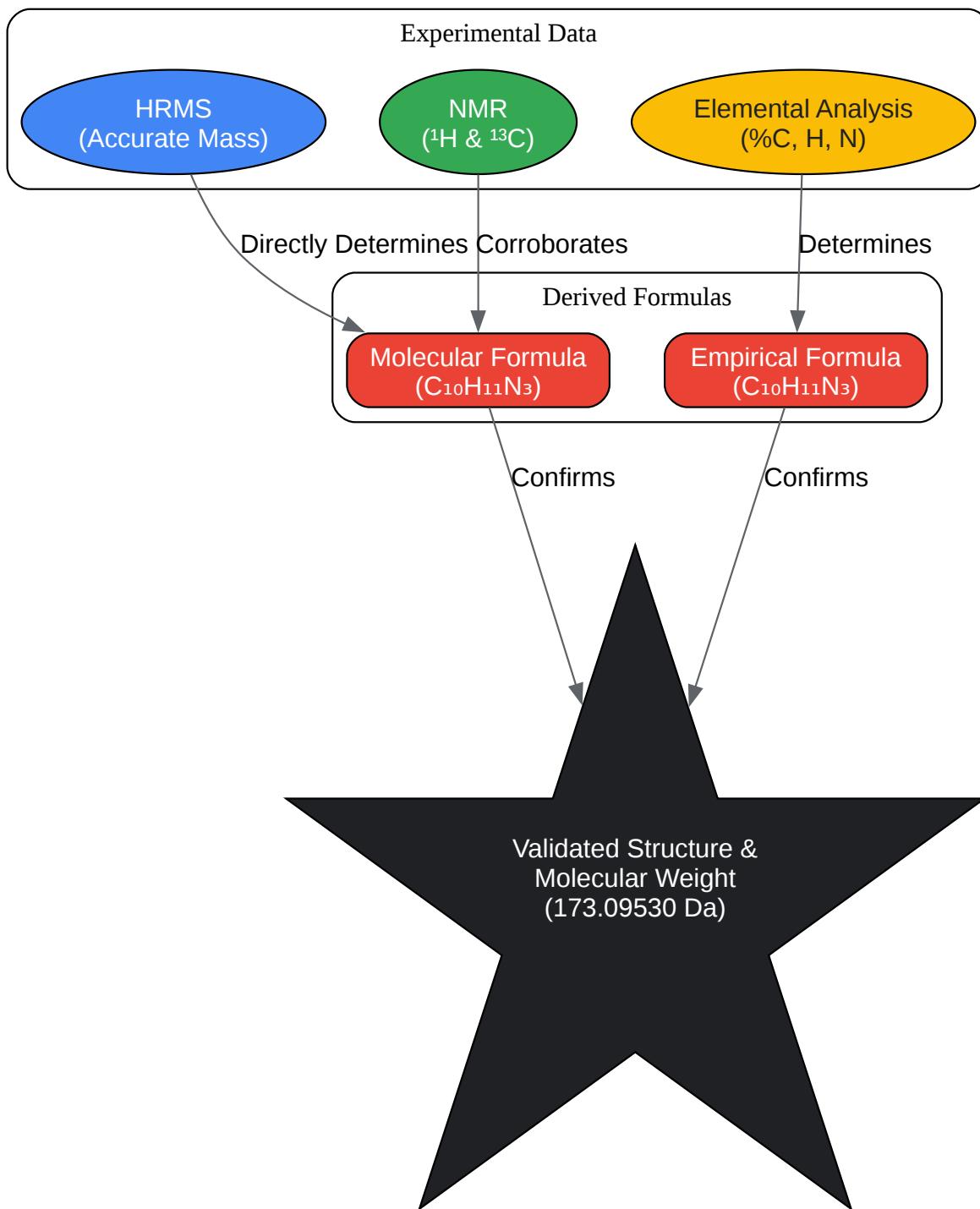
Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (~1-10 $\mu\text{g}/\text{mL}$) in methanol or acetonitrile. Add 0.1% formic acid to the solvent to ensure an acidic environment that promotes the formation of $[\text{M}+\text{H}]^+$ ions.
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibrant solution according to the manufacturer's protocol. This step is critical for ensuring high mass accuracy.
- Method Setup:
 - Ionization Mode: Positive ESI.
 - Mass Range: Scan from m/z 50 to 500 to ensure capture of the ion of interest and any potential fragments or adducts.
 - Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the mass spectrum. The instrument will detect the m/z of the ions and their relative abundances.
- Data Analysis:

- Identify the peak corresponding to the protonated molecule, $[M+H]^+$. For **N,N-dimethylquinoxalin-2-amine** (monoisotopic mass = 173.09530 Da), this peak should appear at an m/z of approximately 174.10313 (173.09530 + 1.00783 for the added proton).
- Compare the experimentally measured accurate mass to the theoretical accurate mass. The mass error should be below 5 ppm.
- Use the instrument's software to predict the molecular formula from the accurate mass. This should confirm $C_{10}H_{11}N_3$.

Visualization of the HRMS Workflow





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Caption: Logic diagram for the comprehensive validation of molecular weight.

Safety and Handling

When handling **N,N-dimethylquinoxalin-2-amine** or any chemical, appropriate safety precautions must be taken. Always consult the Safety Data Sheet (SDS) for the specific compound. [\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#) General precautions for amine compounds include:

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The determination of the molecular weight of **N,N-dimethylquinoxalin-2-amine** is not a single measurement but a systematic process of validation. High-resolution mass spectrometry provides the definitive, accurate mass measurement required to propose a molecular formula. This is then rigorously corroborated by NMR spectroscopy, which confirms the atomic framework, and elemental analysis, which validates the elemental ratios. By integrating the results from these orthogonal techniques, researchers can establish the molecular weight and formula with the highest degree of scientific confidence, paving the way for further research and development.

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